Lipopeptin A

agricultural biocontrol cyclic lipopeptide Fusarium wilt

Lipopeptin A (CAS 73666-47-4) is a cyclic depsipeptide (peptolide) antifungal antibiotic first isolated from Streptomyces sp. No.

Molecular Formula C54H84N10O19
Molecular Weight 1177.3 g/mol
CAS No. 73666-47-4
Cat. No. B1675561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipopeptin A
CAS73666-47-4
SynonymsLipopeptin A;  Lipopeptin A, dihydrate; 
Molecular FormulaC54H84N10O19
Molecular Weight1177.3 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(=O)O)CO)CO)C)CC(=O)N)C)CC2=CC=CC=C2)C(CC(=O)N)O)CCC(=O)O)C
InChIInChI=1S/C54H84N10O19/c1-6-30(2)18-14-11-9-7-8-10-12-17-21-42(70)61-45-31(3)83-54(82)33(22-23-43(71)72)57-51(79)46(39(67)27-41(56)69)62-49(77)37(24-32-19-15-13-16-20-32)63(4)53(81)38(26-40(55)68)64(5)52(80)36(29-66)60-48(76)35(28-65)59-47(75)34(25-44(73)74)58-50(45)78/h13,15-16,19-20,30-31,33-39,45-46,65-67H,6-12,14,17-18,21-29H2,1-5H3,(H2,55,68)(H2,56,69)(H,57,79)(H,58,78)(H,59,75)(H,60,76)(H,61,70)(H,62,77)(H,71,72)(H,73,74)
InChIKeyAXMACOGXBDPVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lipopeptin A (CAS 73666-47-4): A Cyclic Depsipeptide Antifungal Antibiotic from Streptomyces


Lipopeptin A (CAS 73666-47-4) is a cyclic depsipeptide (peptolide) antifungal antibiotic first isolated from Streptomyces sp. No. AC-69 in 1980 [1]. Its molecular formula is C₅₄H₈₄N₁₀O₁₉ (monoisotopic mass 1176.5914 Da, [M+H]⁺ m/z 1177.6013), and it belongs to the structural class of cyclic lipopeptides possessing a cyclic octapeptide core closed via an ester bond between L-Thr and L-Glu, with an N-terminal branched C₁₅ fatty acyl chain [2][3]. Acid hydrolysis yields serine, threonine, aspartic acid, glutamic acid, N-methylaspartic acid, N-methylphenylalanine, threo-β-hydroxyglutamic acid, and a C₁₅ fatty acid [1]. Lipopeptin A is found in both Streptomyces sp. No. AC-69 and Streptomyces sp. XY006, and is typically co-produced as a congener mixture with lipopeptin B [3][4]. Critically, many chemical vendor databases erroneously conflate this antifungal antibiotic with 'lipoprotein(a)' (Lp(a)), an unrelated cardiovascular risk factor—a procurement caveat addressed below .

Why In-Class Cyclic Lipopeptide Substitution Cannot Be Assumed for Lipopeptin A (73666-47-4)


Three factors preclude generic substitution of Lipopeptin A with other cyclic lipopeptide antifungals. First, Lipopeptin A differs from its closest congener, lipopeptin B, by a single methylene group in the N-terminal fatty acyl chain (C₁₅ branched for Lipopeptin A vs. C₁₄ for lipopeptin B), yet this minimal structural variation produces a meaningfully differentiated antifungal potency against Fusarium oxysporum f. sp. cubense TR4 [1]. Second, Lipopeptin A's enzymatic target profile is mechanistically distinct from that of the echinocandin class: it inhibits proteoheteroglycan synthesis and chitin synthesis in fungi, but does NOT inhibit β-1,3-glucan synthase—the canonical target of echinocandins such as caspofungin, anidulafungin, and FR901379 [2]. Third, Lipopeptin A uniquely exhibits a dual antibacterial–antifungal profile through selective inhibition of bacterial peptidoglycan synthesis in Escherichia coli, a property absent from echinocandin-class agents [2]. These orthogonal differentiators mean that procurement specifications for antifungal cyclic lipopeptides cannot be fulfilled by generic in-class substitution without experimental verification of target engagement and species-specific potency.

Lipopeptin A (73666-47-4) Quantitative Differentiation Evidence Against Closest Analogs


Lipopeptin A vs. Lipopeptin B: 14 Da Mass Difference Drives Differentiated Antifungal Potency Against Fusarium oxysporum TR4

Lipopeptin A (SL-1, m/z 1177.6013 [M+H]⁺, C₅₄H₈₄N₁₀O₁₉) and lipopeptin B (SL-2, m/z 1163.5846 [M+H]⁺) share an identical cyclic octapeptide core and differ only by one methylene (–CH₂–) group in the N-terminal branched fatty acyl chain, confirmed by MS/MS fragmentation where 14 Da mass differences were present exclusively in fragments carrying the fatty acid chain [1]. Despite this structural near-identity, lipopeptin A displayed a more pronounced antifungal activity against Foc TR4 than lipopeptin B in direct comparative assays [1]. The combined lipopeptin A+B complex at 500 μg/mL inhibited radial mycelial growth by 47.5% after 3 days of treatment, with dose-dependent inhibition of both mycelial growth and conidial sporulation observed even at 50 μg/mL [1]. The structural basis for this differential potency is attributed to the longer C₁₅ fatty acyl chain in Lipopeptin A, consistent with the general observation that lipopeptides with 14–16 carbon lipid tails exhibit enhanced antifungal activity [2].

agricultural biocontrol cyclic lipopeptide Fusarium wilt

Lipopeptin A Does NOT Inhibit β-1,3-Glucan Synthase: Mechanistic Differentiation from Echinocandin-Class Antifungals

Lipopeptin A was explicitly tested for β-1,3-glucan synthase inhibition and showed no inhibitory activity in a particulate enzyme system from Piricularia oryzae [1]. This fundamentally differentiates it from echinocandin-class antifungals (e.g., echinocandin B, caspofungin, anidulafungin, FR901379), whose primary and defining mechanism is inhibition of β-1,3-glucan synthase [2]. Instead, Lipopeptin A inhibits the transfer of mannose from GDP-[U-¹⁴C]mannose into proteoheteroglycan with an ID₅₀ of 250 μg/mL, and the transfer of GlcNAc from UDP-[U-¹⁴C]GlcNAc into proteoheteroglycan with an ID₅₀ of 100 μg/mL, in the same P. oryzae particulate enzyme system [1]. Lipopeptin A also slightly inhibited chitin synthesis (ID₅₀ = 750 μg/mL) but did not significantly inhibit the incorporation of ¹⁴C-labeled glucosamine, thymidine, uridine, phenylalanine, or sodium acetate into the TCA-insoluble fraction of P. oryzae mycelial suspensions [1].

antifungal mechanism of action cell wall synthesis echinocandin comparator

Lipopeptin A as a Selective Inhibitor of Bacterial Peptidoglycan Synthesis: Dual Antibacterial–Antifungal Profile

Lipopeptin A selectively inhibits in vitro peptidoglycan synthesis in Escherichia coli Y-10 by blocking the formation of GlcNAc-MurNAc-pentapeptide-p-p-lipid from MurNAc-pentapeptide-p-p-lipid and UDP-GlcNAc [1]. Critically, Lipopeptin A did not inhibit the formation of MurNAc-pentapeptide-p-p-lipid from UDP-MurNAc-L-Ala-D-Glu-[³H]meso-DAP-D-Ala-D-Ala, nor did it significantly affect the polymerase reaction, establishing its specific site of action at the N-acetylglucosamine transferase step of lipid intermediate formation [1]. This dual antibacterial–antifungal profile is a distinguishing feature relative to most antifungal cyclic lipopeptides (including echinocandins, which lack antibacterial peptidoglycan synthesis inhibition) [2]. The antibacterial target selectivity mirrors the antifungal selectivity: in both systems, Lipopeptin A inhibits glycosyl transfer steps in cell wall polymer assembly rather than the initial precursor synthesis steps.

antibacterial peptidoglycan synthesis dual-action antibiotic

Lipopeptin A Antifungal Spectrum and Potency: MIC = 150 μg/mL Against Plant Pathogenic Fungi with Defined Resistance Profile

Lipopeptin A inhibits the growth of Piricularia oryzae and Colletotrichum lagenarium with a minimum inhibitory concentration (MIC) of 150 μg/mL in in vitro tests [1]. However, Alternaria mali, Botrytis cinerea, and Cochliobolus miyabeanus are not susceptible to Lipopeptin A, even at concentrations up to 300 μg/mL [1]. This defined narrow-spectrum profile differentiates Lipopeptin A from broad-spectrum antifungal agents such as azoles or polyenes, and suggests a specific molecular target profile that may confer advantages in selective biocontrol applications where off-target effects on beneficial fungi must be minimized. The MIC value of 150 μg/mL against susceptible species also provides a quantitative benchmark for potency comparisons with other Streptomyces-derived cyclic lipopeptides such as neopeptins, which showed potent in vivo protective activity against cucumber powdery mildew despite limited in vitro antifungal activity [2].

minimum inhibitory concentration antifungal spectrum plant pathogenic fungi

In Planta Biocontrol Efficacy of Lipopeptin A-Producing Streptomyces XY006 Achieves 87.7% Disease Suppression Against Banana Fusarium Wilt

In pot experiments, Streptomyces sp. XY006—whose primary antifungal metabolites are lipopeptin A and lipopeptin B—successfully colonized banana plantlets and suppressed the incidence of Fusarium wilt of banana (FWB), achieving a biocontrol efficacy of up to 87.7% [1]. Lipopeptin A individually displayed more pronounced antifungal activity against Foc TR4 than lipopeptin B in these studies [1]. The combined lipopeptin complex treatment antagonized Foc TR4 through multiple mechanisms: inhibiting mycelial growth and conidial sporulation, suppressing ergosterol and fatty acid synthesis, lowering fusaric acid production, and inducing severe plasma membrane disruption leading to cell leakage, as confirmed by electron microscopy [1]. Additionally, XY006 fermentation culture application improved plant growth parameters and induced peroxidase activity in treated plantlets, suggesting a capacity for induced systemic resistance [1]. Strain XY006, originally isolated as an endophyte, demonstrates the translational potential of Lipopeptin A as a bioactive principle in whole-organism biocontrol formulations.

biocontrol efficacy Fusarium wilt management Streptomyces biopesticide

Lipopeptin A (73666-47-4) Research and Industrial Application Scenarios Grounded in Differential Evidence


Agricultural Biocontrol Agent Development for Fusarium Wilt of Banana (TR4)

Lipopeptin A is the more active congener (vs. lipopeptin B) in the antifungal metabolite complex produced by Streptomyces sp. XY006, which achieved 87.7% biocontrol efficacy against Fusarium wilt of banana in pot experiments [1]. Its demonstrated capacity to inhibit mycelial growth, conidial sporulation, ergosterol synthesis, and fusaric acid production in Foc TR4 [1] supports its use as a reference standard for quality control in fermentation-based biopesticide production. For organizations developing microbial biopesticides against Foc TR4—the most destructive haplotype threatening global Cavendish banana production—Lipopeptin A serves as the critical potency marker for batch-to-batch consistency testing of Streptomyces XY006-based formulations [1].

Mechanistic Studies of Non-Echinocandin Fungal Cell Wall Synthesis Inhibition

Lipopeptin A's unique enzymatic inhibition profile—inhibiting mannose and GlcNAc transfer into proteoheteroglycan (ID₅₀ = 250 μg/mL and 100 μg/mL, respectively) and slightly inhibiting chitin synthesis (ID₅₀ = 750 μg/mL), while completely lacking β-1,3-glucan synthase inhibition [2]—makes it an essential tool compound for dissecting fungal cell wall biosynthetic pathways orthogonal to the echinocandin target. Researchers studying proteoheteroglycan biosynthesis or seeking to identify novel antifungal targets in cell wall assembly can employ Lipopeptin A as a probe to distinguish between GlcNAc-transferase-dependent and β-1,3-glucan synthase-dependent phenotypes [2].

Bacterial Peptidoglycan Biosynthesis Inhibitor Research

Lipopeptin A selectively inhibits the N-acetylglucosamine transferase step in E. coli peptidoglycan synthesis, specifically blocking GlcNAc-MurNAc-pentapeptide-p-p-lipid formation without affecting MurNAc-pentapeptide-p-p-lipid synthesis or polymerase reactions [2]. This precise molecular target definition, combined with the compound's dual antibacterial–antifungal profile, positions Lipopeptin A as a specialized tool for structure–activity relationship studies of lipid intermediate glycosyl transferase inhibitors in bacterial cell wall assembly [2].

Compound Authentication and Procurement Risk Mitigation

A critical procurement consideration: multiple commercial chemical databases and vendors incorrectly describe Lipopeptin A (CAS 73666-47-4) as 'a lipoprotein subclass that is a risk factor for atherosclerotic diseases,' erroneously conflating it with lipoprotein(a) (Lp(a)) . This identity confusion creates substantial procurement risk. Any scientific procurement of Lipopeptin A must include orthogonal identity verification—via high-resolution mass spectrometry (expected [M+H]⁺ m/z 1177.6013) and comparison with published MS/MS fragmentation spectra [1]—to confirm that the supplied material is the antifungal cyclic depsipeptide and not a mislabeled cardiovascular biomarker preparation .

Quote Request

Request a Quote for Lipopeptin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.